molecular formula C16H12F2N4OS B2663938 N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415526-46-2

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2663938
CAS No.: 2415526-46-2
M. Wt: 346.36
InChI Key: ALRZZGVFNUMNRX-UHFFFAOYSA-N
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Description

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiazole ring, and a dimethylpyrimidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with the difluorophenyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
  • N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine
  • N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Uniqueness

Compared to similar compounds, N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide stands out due to its specific structural features, such as the dimethylpyrimidine carboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c1-8-9(2)19-7-20-14(8)15(23)22-16-21-13(6-24-16)11-4-3-10(17)5-12(11)18/h3-7H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRZZGVFNUMNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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